molecular formula C18H20N2O3 B5524620 N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-(2,4-dimethylphenyl)glycinamide

N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-(2,4-dimethylphenyl)glycinamide

Cat. No. B5524620
M. Wt: 312.4 g/mol
InChI Key: KFIMTLNAHHRHNQ-UHFFFAOYSA-N
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Description

“N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-(2,4-dimethylphenyl)glycinamide” is a compound that has been synthesized and studied for its enzyme inhibitory potential . It belongs to the class of sulfonamides, which are chemotherapeutic compounds consisting of a -SO~2~NH~2~ functional group .


Synthesis Analysis

The synthesis of this compound starts with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides .


Molecular Structure Analysis

The molecular formula of the compound is C24H24O6N2S, and it has a molecular weight of 468 g/mol .


Chemical Reactions Analysis

The compound has been tested for its inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). Most of the compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against AChE .


Physical And Chemical Properties Analysis

The compound is an amorphous powder with a melting point of 119-120 °C .

Scientific Research Applications

Porphyrin-Based Compound Synthesis

Porphyrins, involved in various biochemical processes, can be synthesized using N-(Porphyrin-2-ylmethyl)glycine, a precursor that may involve structures similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,4-dimethylphenyl)glycinamide. This synthesis pathway allows access to novel porphyrin-chlorin and porphyrin-tetraazachlorin dyads, highlighting the compound's utility in creating complex organic structures with potential applications in photodynamic therapy and solar energy conversion (Silva et al., 2006).

Antimicrobial Compound Development

A study focused on synthesizing benzodioxin-based sulfonamide derivatives, including structures resembling N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,4-dimethylphenyl)glycinamide, demonstrated these compounds' potential as antimicrobial and antifungal agents. This research indicates the compound's relevance in developing new therapeutic agents for combating infectious diseases (Abbasi et al., 2020).

Anti-Diabetic Agent Synthesis

Another application includes the synthesis of benzodioxin-sulfonamide derivatives as anti-diabetic agents. These compounds, structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,4-dimethylphenyl)glycinamide, showed weak to moderate inhibitory activities against α-glucosidase enzyme, indicating their potential in managing type-2 diabetes (Abbasi et al., 2023).

Future Directions

The compound has shown promising results in enzyme inhibitory studies, particularly against yeast α-glucosidase . Future research could focus on further exploring its potential applications in pharmaceutical chemistry, particularly in the development of new drugs for the treatment of diseases where these enzymes play a key role.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-3-5-15(13(2)9-12)20-18(21)11-19-14-4-6-16-17(10-14)23-8-7-22-16/h3-6,9-10,19H,7-8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIMTLNAHHRHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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